N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine is a chemical compound primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, notably Pazopanib hydrochloride, which is utilized in cancer treatment. This compound is classified under the category of indazole derivatives and features a chlorinated pyrimidine moiety that contributes to its biological activity.
The compound's Chemical Abstracts Service (CAS) number is 1252927-45-9, and it has a molecular formula of with a molecular weight of approximately 287.75 g/mol. It is categorized as a heterocyclic amine due to the presence of both indazole and pyrimidine rings in its structure. Its unique structural characteristics allow it to participate in various chemical reactions, making it valuable in medicinal chemistry and drug development .
The synthesis of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine typically involves several steps:
The molecular structure of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine consists of an indazole core substituted with trimethyl groups and a chlorinated pyrimidine ring. The SMILES notation for this compound is CN(c1ccc2c(C)n(C)nc2c1)c3nccc(Cl)n3
, which reflects its complex arrangement of atoms.
The compound's structural formula can be represented as follows:
N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine participates in several chemical reactions:
The mechanism of action for N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine primarily revolves around its role as an intermediate in drug synthesis:
The physical properties of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine include:
N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine has several applications:
The core synthetic route to N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS: 1252927-45-9) relies on a regioselective nucleophilic aromatic substitution (SNAr) reaction between N,2,3-trimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine. This reaction exploits the differential reactivity of chlorine atoms on the pyrimidine ring, where the chlorine at the C4 position is significantly more electrophilic than the chlorine at C2 due to the electron-withdrawing effect of the adjacent ring nitrogen. This electronic asymmetry enables selective displacement of the C4 chlorine while retaining the C2 chlorine as a handle for further derivatization [9].
The standard protocol involves combining equimolar quantities of N,2,3-trimethyl-2H-indazol-6-amine (1.0 equivalent) and 2,4-dichloropyrimidine (1.5 equivalents) in N,N-dimethylformamide (DMF) as solvent. Sodium bicarbonate (2 equivalents) serves as a mild base to deprotonate the indazole amine, generating the nucleophile required for the substitution reaction. The mixture is heated to 85°C with continuous stirring for 4-6 hours, monitored closely by HPLC or TLC until completion. Upon cooling, the product is precipitated by adding ice-cold water, yielding the target compound as an off-white to beige crystalline solid after filtration and drying. This method consistently achieves yields exceeding 85% with high regiochemical purity when optimal conditions are maintained [9].
Table 1: Key Reaction Variables in SNAr for Pyrimidinyl-Indazole Coupling
Variable | Optimal Condition | Effect of Deviation |
---|---|---|
Reaction Temperature | 85°C | <75°C: Slow reaction; >95°C: Increased byproducts |
Base | Sodium bicarbonate | Stronger bases (e.g., NaOH) promote hydrolysis |
Solvent | DMF | Lower polarity solvents reduce reaction rate |
Stoichiometry (Dichloropyrimidine) | 1.5 equivalents | <1.2 eq: Incomplete reaction; >2 eq: Dimer formation |
Reaction Time | 4-6 hours | Insufficient time reduces yield |
The regioselectivity of this reaction is paramount, as competing substitution at the C2 position would generate N-(2-chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS: 444731-75-3), a structural isomer and known impurity in pazopanib synthesis. Careful control of temperature, solvent polarity, and base strength ensures preferential attack at the C4 position. The C2 chlorine remains intact in the product, providing a critical site for subsequent derivatization in pharmaceutical synthesis, particularly in the manufacture of pazopanib (Votrient®), a tyrosine kinase inhibitor [5] [9].
Prior to the SNAr coupling, the synthesis of the key intermediate N,2,3-trimethyl-2H-indazol-6-amine requires precise regioselective methylation. This transformation presents significant challenges due to the potential for over-alkylation and the presence of multiple nitrogen nucleophiles (indazole N1, N2, and the exocyclic amine). Advanced catalytic systems have been developed to address these selectivity issues, with cesium carbonate/iodomethane emerging as the most effective combination [7] [9].
The methylation protocol involves dissolving N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (0.20 mol) in DMF (5 volumes) under inert atmosphere. Cesium carbonate (3.0 equivalents) is added, and the mixture is stirred at 20-25°C for 10 minutes to activate the nucleophile. Iodomethane (1.6 equivalents) is then added dropwise over 10 minutes while maintaining the temperature below 30°C. The reaction typically completes within 1-2 hours, after which water (17 volumes) is added to precipitate the product. This process yields the methylated compound as a yellow solid in approximately 90.4% yield after filtration and drying at 40-45°C under vacuum [7].
Table 2: Catalytic Systems for Indazole N-Methylation
Catalytic System | Yield (%) | Regioselectivity | Major Impurities |
---|---|---|---|
Cs₂CO₃/CH₃I | 90.4 | Excellent | <2% O-methylation |
K₂CO₃/CH₃I | 78.2 | Moderate | 10-15% Quaternary ammonium |
NaH/CH₃I | 65.8 | Poor | Significant over-alkylation |
Phase-transfer catalysis | 72.3 | Moderate | 8-12% Dialkylation |
The exceptional performance of cesium carbonate stems from its balanced properties as a mild base with sufficient nucleophilicity to form soluble cesium salts with the indazole nitrogen. This solubility enhances reactivity while minimizing side reactions. The cesium ion's large ionic radius facilitates selective N-methylation without significant O-alkylation or quaternary salt formation. The catalytic efficiency is further evidenced by HPLC analysis, which typically shows impurity profiles below 2% for the methylation step when cesium carbonate is employed. Alternative bases like potassium carbonate or sodium hydride yield inferior results with higher levels of N,N-dimethylated byproducts and reduced overall yields [7] [8].
The choice of solvent and base significantly impacts the efficiency, yield, and purity of both the SNAr coupling and methylation steps. Systematic comparative studies have identified critical relationships between these reaction components and process outcomes [9].
For the SNAr reaction, DMF outperforms alternative solvents due to its high polarity (ε = 36.7) and high boiling point (153°C), which facilitate the dissolution of reactants and enable operation at the required 85°C reaction temperature. Comparative studies reveal that solvents like acetonitrile, THF, and toluene result in substantially slower reaction kinetics and lower yields. When sodium bicarbonate (NaHCO₃) is employed as the base in DMF, the reaction achieves near-complete conversion with minimal byproduct formation. The mild basicity of bicarbonate (pKa 10.3) prevents hydrolysis of the chloropyrimidine while providing sufficient deprotonation of the indazole amine (pKa ~3.5 for conjugate acid). Stronger bases like sodium carbonate (Na₂CO₃) or triethylamine accelerate the reaction but increase the formation of hydrolysis byproducts such as 2-chloro-4-hydroxypyrimidine, which can be difficult to separate from the desired product [9].
In the methylation step, solvent selection directly influences regioselectivity. DMF remains optimal due to its ability to solubilize both the cesium carbonate base and the organic substrate. Temperature control is particularly critical during methylation – maintaining the reaction below 30°C suppresses the formation of dimethylated impurities. The particle size of the base also influences reaction kinetics, with finer particles (<50μm) sometimes causing excessively rapid methylation that compromises selectivity. Optimal particle size distribution of cesium carbonate (50-150μm) provides controlled reagent release, maintaining the reaction mixture at a pH that favors monoalkylation [7] [9].
Water addition protocols during workup significantly impact product purity and crystal morphology. Adding the reaction mixture to 17 volumes of chilled water (rather than adding water to the reaction mixture) promotes the formation of easily filterable crystals and reduces occlusion of DMF solvent, which can be challenging to remove during drying. This procedure reduces residual DMF levels to <500 ppm in the final product, meeting stringent pharmaceutical quality requirements .
Implementation of green chemistry principles in synthesizing N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine focuses on byproduct reduction, solvent selection, and process intensification. Significant advancements have been achieved through systematic analysis of impurity formation pathways and implementation of preventive strategies [9].
The primary byproducts in SNAr synthesis include:
A failure mode and effects analysis (FMEA) approach identified critical control points for these impurities. Maintaining strict anhydrous conditions (<0.1% water in DMF) reduces hydrolyzed impurities to <0.5%. Precise stoichiometric control of 2,4-dichloropyrimidine (1.5 equivalents) minimizes formation of bis-indazole adducts. The most challenging impurity – the regioisomeric C2-substituted product (N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, CAS 444731-75-3) – is controlled through optimized reaction kinetics. By completing the reaction within a narrow time window (300 minutes) and maintaining the pH below 7 throughout the process, the C2 isomer is kept below 0.8% without requiring additional purification steps [9].
Solvent sustainability improvements include:
Process intensification strategies have enhanced the atom economy of the overall synthesis. The traditional route to pazopanib hydrochloride required multiple purification steps for intermediates, but modern approaches employ cascade reactions that incorporate the methylation and coupling with minimal intermediate isolation. This strategy reduces solvent consumption by 40% and energy requirements by 30% compared to stepwise processes. Additionally, catalytic methylation methods using dimethyl carbonate instead of iodomethane are under investigation to eliminate halide waste streams, though these currently achieve lower yields (65-70%) compared to the established iodomethane route [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9